18-Sulfooleic acid
Description
18-Sulfooleic acid (IUPAC name: this compound, triethanolamine salt; INCI name: TEA-OLEYL SULFATE) is a sulfonated fatty acid derivative with the molecular formula C₁₈H₃₄O₅S . It features a long-chain oleyl (C18) backbone with a terminal sulfonic acid (-SO₃H) group, neutralized by triethanolamine (TEA) to form a stable surfactant salt . Key properties include:
- Molecular weight: 362.2127 Da (monoisotopic) .
- Structure: Combines hydrophobic oleyl chain (with a cis double bond at position 9) and hydrophilic sulfonate group, enabling amphiphilic behavior .
- Applications: Primarily used as an emulsifying agent and surfactant in cosmetic formulations due to its ability to stabilize oil-water interfaces .
Properties
CAS No. |
112-74-3 |
|---|---|
Molecular Formula |
C14H18ClN3S |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogs
(a) (9Z)-12,13,17-Trihydroxyoctadeca-9-enoate
- Molecular formula : C₁₈H₃₄O₅ (same as 18-sulfooleic acid but lacking sulfur) .
- Key differences : Replaces the sulfonic acid group with three hydroxyl (-OH) groups.
- Impact : Reduced surfactant capability due to weaker hydrophilicity; applications likely focus on bioactivity (e.g., hydroxy fatty acids in plant defense) rather than emulsification .
(b) TEA-Palmitate
- Structure: Triethanolamine salt of palmitic acid (C16 saturated fatty acid) .
Comparison :
The unsaturated oleyl chain in this compound enhances fluidity and solubility in oily matrices compared to saturated TEA-palmitate .
Sulfonated Aromatic Compounds: Sulfosalicylic Acid
- Structure : C₇H₆O₆S, featuring a benzene ring with -SO₃H, -COOH, and -OH groups .
- Comparison: Property this compound Sulfosalicylic Acid Backbone Aliphatic (fatty acid) Aromatic (benzoic acid) Functional Groups -SO₃H, -COO⁻ (TEA salt) -SO₃H, -COOH, -OH Applications Surfactants, cosmetics Medical diagnostics, ion-exchange resins, catalysis Research Volume Limited (1 patent, 0 studies) Extensive (50+ studies)
Sulfosalicylic acid’s aromatic structure and multiple acidic groups make it suitable for chelating metals and protein precipitation, unlike this compound’s surfactant role .
Pharmaceutical Sulfonates: Sulfathiazole Sodium
- Structure : C₉H₈N₃NaO₂S₂, a sulfonamide antibiotic .
- Comparison: Property this compound Sulfathiazole Sodium Functional Group Sulfonate (-SO₃⁻) Sulfonamide (-SO₂NH₂) Bioactivity Non-therapeutic (surfactant) Antibacterial Regulatory Use Cosmetic emulsifiers Pharmaceuticals (USP grade)
Sulfathiazole’s sulfonamide group enables hydrogen bonding and enzyme inhibition, contrasting with this compound’s ionic surfactant function .
Sulfonic Acid Cation-Exchange Resins
- Structure : Polymer matrices with -SO₃H groups .
- Comparison: Property this compound Sulfonic Acid Resins Form Monomeric salt Cross-linked polymers Function Emulsification Ion exchange, water softening Stability Moderate (degradable in acids) High (reusable)
Resins leverage sulfonic groups for high-capacity ion exchange, whereas this compound’s single -SO₃⁻ group enables transient micelle formation .
Q & A
Q. What are the standard methodologies for synthesizing and characterizing 18-sulfooleic acid in laboratory settings?
Methodological Answer:
- Synthesis : Sulfonation of oleic acid under controlled conditions (e.g., using sulfuric acid or sulfur trioxide) is a common approach. Reaction parameters (temperature, molar ratios, and reaction time) must be optimized to minimize side products like sulfones or over-sulfonated derivatives .
- Characterization : Techniques include nuclear magnetic resonance (NMR) for sulfonic group identification, mass spectrometry (MS) for molecular weight confirmation, and titration to quantify sulfonic acid content. Purity assessments require HPLC with UV detection at 210–220 nm for sulfonic acid moieties .
Q. How can researchers ensure reproducibility in analytical methods for quantifying this compound in complex mixtures?
Methodological Answer:
- Use validated protocols such as ion-pair chromatography with conductivity detection or reverse-phase HPLC coupled with evaporative light scattering detection (ELSD). Calibration curves must be generated using certified reference standards.
- Document batch-specific variables (e.g., column age, mobile phase pH) and adhere to guidelines for reporting analytical parameters (detection limits, recovery rates) as per journal standards .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- Conduct accelerated stability studies by incubating the compound at elevated temperatures (e.g., 40°C, 60°C) and pH ranges (2–12). Monitor degradation via HPLC or FT-IR spectroscopy.
- For aqueous solutions, include antioxidants (e.g., BHT) to prevent oxidative degradation. Report storage conditions (e.g., inert atmosphere, amber vials) to ensure replicability .
Advanced Research Questions
Q. How can mechanistic studies elucidate the surfactant behavior of this compound in lipid bilayer systems?
Methodological Answer:
- Employ molecular dynamics (MD) simulations to model interactions between this compound and phospholipid membranes. Validate simulations with experimental techniques like fluorescence anisotropy or surface plasmon resonance (SPR) to measure critical micelle concentration (CMC) and membrane disruption thresholds .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Perform a systematic review (PRISMA guidelines) to identify biases in experimental design, such as variations in cell lines, solvent systems (e.g., DMSO vs. aqueous buffers), or endpoint assays (e.g., MTT vs. ATP luminescence) .
- Conduct meta-analyses with sensitivity testing to isolate confounding variables (e.g., impurity profiles from synthesis methods) .
Q. What experimental designs are optimal for studying this compound’s interactions with proteins in vitro?
Methodological Answer:
- Use isothermal titration calorimetry (ITC) to quantify binding affinities and stoichiometry. Pair with circular dichroism (CD) spectroscopy to assess conformational changes in proteins.
- Include negative controls (e.g., oleic acid) to distinguish sulfonic acid-specific effects. Statistical analysis must account for batch-to-batch variability in protein purity .
Q. How can degradation pathways of this compound be mapped under oxidative stress conditions?
Methodological Answer:
- Expose the compound to reactive oxygen species (ROS) generators (e.g., Fenton’s reagent) and analyze degradation products via LC-MS/MS. Use stable isotope labeling (e.g., ¹³C-oleic acid) to track sulfonation site specificity.
- Compare degradation kinetics in micellar vs. monomeric states to assess aggregation-dependent stability .
Q. What computational strategies are effective for predicting this compound’s behavior in multi-component formulations?
Methodological Answer:
- Apply quantitative structure-activity relationship (QSAR) models parameterized with experimental solubility and partition coefficient (log P) data. Validate predictions with phase diagrams constructed using ternary mixture experiments .
Q. How can researchers design studies to evaluate this compound’s synergistic effects with other surfactants?
Methodological Answer:
- Use a factorial design approach to test binary/ternary surfactant mixtures. Measure synergistic parameters (e.g., interaction parameter β in Rubingh’s model) via surface tension reduction assays.
- Include dynamic light scattering (DLS) to monitor micelle size distribution changes .
Q. What methodologies are recommended for assessing long-term stability of this compound in industrial-grade solvents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
